1-{[2-(Acetylamino)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetyl}piperidine-4-carboxylic acid
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Overview
Description
1-{[2-(Acetylamino)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetyl}piperidine-4-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a thiazole ring, and a piperidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(Acetylamino)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetyl}piperidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the thiophene and thiazole rings. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . The thiazole ring can be synthesized using methods such as the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, ensuring high yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-{[2-(Acetylamino)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the nitrogen atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
1-{[2-(Acetylamino)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetyl}piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{[2-(Acetylamino)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene and thiazole rings can bind to enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Uniqueness
1-{[2-(Acetylamino)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetyl}piperidine-4-carboxylic acid is unique due to its combination of thiophene, thiazole, and piperidine rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C17H19N3O4S2 |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
1-[2-(2-acetamido-4-thiophen-2-yl-1,3-thiazol-5-yl)acetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C17H19N3O4S2/c1-10(21)18-17-19-15(12-3-2-8-25-12)13(26-17)9-14(22)20-6-4-11(5-7-20)16(23)24/h2-3,8,11H,4-7,9H2,1H3,(H,23,24)(H,18,19,21) |
InChI Key |
VEGWIKOIOSTOIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=C(S1)CC(=O)N2CCC(CC2)C(=O)O)C3=CC=CS3 |
Origin of Product |
United States |
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